molecular formula C11H19NOS B14395209 2,4-Dimethyl-N-(2-propoxyethyl)thiophen-3-amine CAS No. 87675-59-0

2,4-Dimethyl-N-(2-propoxyethyl)thiophen-3-amine

Cat. No.: B14395209
CAS No.: 87675-59-0
M. Wt: 213.34 g/mol
InChI Key: MKDUGCBYZCJZKV-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-(2-propoxyethyl)thiophen-3-amine is a heterocyclic organic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of sulfur in the thiophene ring imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-N-(2-propoxyethyl)thiophen-3-amine can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-N-(2-propoxyethyl)thiophen-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-N-(2-propoxyethyl)thiophen-3-amine involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-N-(2-propoxyethyl)thiophen-3-amine is unique due to the presence of the propoxyethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

87675-59-0

Molecular Formula

C11H19NOS

Molecular Weight

213.34 g/mol

IUPAC Name

2,4-dimethyl-N-(2-propoxyethyl)thiophen-3-amine

InChI

InChI=1S/C11H19NOS/c1-4-6-13-7-5-12-11-9(2)8-14-10(11)3/h8,12H,4-7H2,1-3H3

InChI Key

MKDUGCBYZCJZKV-UHFFFAOYSA-N

Canonical SMILES

CCCOCCNC1=C(SC=C1C)C

Origin of Product

United States

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